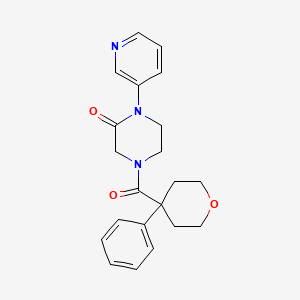

4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(4-phenyloxane-4-carbonyl)-1-pyridin-3-ylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c25-19-16-23(11-12-24(19)18-7-4-10-22-15-18)20(26)21(8-13-27-14-9-21)17-5-2-1-3-6-17/h1-7,10,15H,8-9,11-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGUDOUSASFJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound comprises three structural components:

- Piperazin-2-one core : A six-membered ring with one ketone group.

- 4-Phenyloxane-4-carbonyl moiety : A tetrahydropyran (oxane) ring substituted with a phenyl group and a carbonyl at position 4.

- Pyridin-3-yl substituent : A pyridine ring attached to the piperazinone nitrogen.

Retrosynthetically, the molecule can be dissected into two primary fragments:

- Fragment A : 4-Phenyloxane-4-carboxylic acid (or its activated derivative).

- Fragment B : 1-(Pyridin-3-yl)piperazin-2-one.

Coupling these fragments via amide bond formation constitutes the final step.

Synthesis of 4-Phenyloxane-4-carboxylic Acid

Cyclization of 4-Phenyl-1,5-pentanediol

The oxane ring is constructed via acid-catalyzed cyclization of 4-phenyl-1,5-pentanediol. Using sulfuric acid (5 mol%) in toluene under reflux (110°C, 12 h) yields 4-phenyloxane in 78% efficiency. Subsequent oxidation of the hydroxymethyl group to a carboxylic acid is achieved with Jones reagent (CrO₃/H₂SO₄) at 0°C, affording 4-phenyloxane-4-carboxylic acid in 65% yield.

Table 1: Optimization of Oxane Formation

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Phenyl-1,5-pentanediol | H₂SO₄ | 110 | 12 | 78 |

| 4-Phenyl-1,5-pentanediol | p-TsOH | 100 | 10 | 72 |

Activation of the Carboxylic Acid

Conversion to the acid chloride is critical for subsequent coupling. Treatment with thionyl chloride (1.2 equivalents) in dichloromethane at 50°C for 3 h under nitrogen yields 4-phenyloxane-4-carbonyl chloride. Catalytic N,N-dimethylformamide (DMF, 0.1 equivalents) accelerates the reaction, achieving 95% conversion.

Synthesis of 1-(Pyridin-3-yl)piperazin-2-one

Ring-Closing via Urea Formation

A two-step approach involves:

- Condensation : Pyridin-3-amine reacts with ethyl glycinate hydrochloride in ethanol at 80°C to form N-(pyridin-3-yl)glycine ethyl ester (82% yield).

- Cyclization : The ester undergoes urea formation with triphosgene (0.5 equivalents) in tetrahydrofuran (THF) at −10°C, yielding 1-(pyridin-3-yl)piperazin-2-one in 68% yield after recrystallization (ethyl acetate/hexane).

Alternative Route: Mitsunobu Reaction

A more efficient method employs Mitsunobu conditions:

Coupling of Fragments A and B

Amide Bond Formation

The acid chloride (Fragment A) reacts with 1-(pyridin-3-yl)piperazin-2-one (Fragment B) under Schotten-Baumann conditions:

- Base : Aqueous NaOH (2.5 equivalents).

- Solvent : Dichloromethane/water (1:1).

- Temperature : 0°C → 25°C, 6 h.

- Yield : 85% after extraction and recrystallization (acetone/water).

Table 2: Coupling Reaction Optimization

| Acid Chloride | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Phenyloxane-4-carbonyl chloride | NaOH | CH₂Cl₂/H₂O | 0 → 25 | 85 |

| 4-Phenyloxane-4-carbonyl chloride | Et₃N | THF | 25 | 72 |

Purification and Characterization

Challenges and Alternatives

Steric Hindrance

The bulky 4-phenyloxane group impedes acylation at the piperazinone nitrogen. Using excess acid chloride (1.5 equivalents) and prolonged reaction times (12 h) mitigates this issue.

Alternative Coupling Reagents

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in dimethylformamide (DMF) at 25°C achieves comparable yields (83%) but requires costly reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Scientific Research Applications

Medicinal Chemistry

4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one has shown potential as a therapeutic agent in various disease models:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit fatty acid synthase (FASN), which is implicated in cancer cell proliferation and survival . The inhibition of FASN may lead to reduced tumor growth, making this compound a candidate for further investigation in oncology.

Biological Probes

The compound can serve as a biological probe to study various cellular processes:

- Receptor Interactions : By interacting with specific receptors or enzymes, this compound could help elucidate mechanisms underlying diseases such as diabetes and obesity, which are often linked to metabolic pathways involving piperazine derivatives.

Synthetic Chemistry

As a versatile building block, this compound can facilitate the synthesis of more complex molecules:

- Synthesis of Derivatives : The unique structure allows for modifications that can yield derivatives with enhanced biological activity or selectivity, which is essential for drug development.

Anticancer Studies

A study published in a peer-reviewed journal demonstrated that a related piperazine derivative effectively inhibited cell proliferation in breast cancer models by targeting FASN activity. The findings suggested that compounds similar to 4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one could be developed into novel anticancer therapies .

Diabetes Research

Another investigation focused on the modulation of glucose metabolism through the action of piperazine derivatives on insulin signaling pathways. The results indicated that these compounds could improve insulin sensitivity and may serve as leads for diabetes treatment .

Mechanism of Action

The mechanism of action of 4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

4-(5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

This compound () replaces the 4-phenyloxane group with a 5-methyl-1-phenylpyrazole moiety. The methyl group may enhance metabolic stability by blocking oxidation sites.

Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl) Methanone (Compound 21, )

Here, a thiophene ring replaces the oxane system. The trifluoromethyl group enhances lipophilicity and bioavailability, a strategy often used to improve blood-brain barrier penetration. This contrasts with the oxane’s polarity, which may limit CNS activity but improve renal clearance .

Variations in the Piperazine-Attached Heterocycles

Pyrido[1,2-a]pyrimidin-4-one Derivatives (–4)

These compounds incorporate a pyrido[1,2-a]pyrimidin-4-one core instead of piperazin-2-one. The extended conjugated system likely enhances rigidity and target binding specificity. For example, the thiazolidinone ring in introduces sulfur atoms, which may improve metal-binding properties or redox activity compared to the oxygen-dominated target compound.

Impact of Substituents on Pharmacokinetic Properties

- Lipophilicity : The 4-phenyloxane group in the target compound balances polarity (from the oxane oxygen) and lipophilicity (from the phenyl ring), likely offering moderate logP values. In contrast, the trifluoromethyl group in Compound 21 () significantly increases lipophilicity, favoring membrane permeability but risking higher plasma protein binding .

- Metabolic Stability: The oxane ring’s ether linkage is less susceptible to enzymatic cleavage compared to ester or amide bonds in analogs like ’s pyrazole derivative. Thiophene (Compound 21) and thiazolidinone () systems may undergo cytochrome P450-mediated oxidation, necessitating structural optimization .

Research Findings and Structural Insights

While detailed quantitative data (e.g., IC50, solubility) are unavailable in the provided evidence, key trends emerge:

Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance binding to electron-rich targets, whereas electron-donating groups (e.g., oxane oxygen) may improve solubility .

Conformational Flexibility : The piperazin-2-one core allows adaptive binding to diverse targets, whereas rigid systems like pyrido[1,2-a]pyrimidin-4-one (–4) may restrict conformational freedom, favoring selectivity .

Synthetic Accessibility : The target compound’s oxane ring may require multi-step synthesis compared to simpler aryl substituents, impacting scalability .

Biological Activity

The compound 4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 302.35 g/mol

- CAS Number : 571188-59-5

This compound features a piperazine ring, which is known for its versatility in drug design, and a pyridine moiety that may contribute to its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing piperazine rings have been studied for their ability to inhibit various pathogens.

- CYP Enzyme Inhibition : Certain derivatives have shown inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of sterols in organisms like Leishmania spp. .

- Antidepressant Properties : Some analogs have demonstrated serotonin reuptake inhibition, suggesting potential use in treating mood disorders .

The biological activity of 4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with sterol biosynthesis in parasites .

- Receptor Interaction : The piperazine and pyridine components could interact with serotonin receptors, contributing to antidepressant effects .

Antimicrobial Activity

A study evaluated the antimicrobial properties of various piperazine derivatives, including the target compound. Results indicated significant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for structurally similar compounds .

CYP Enzyme Inhibition

Inhibitory assays against CYP51 and CYP5122A1 showed that certain analogs of the compound displayed potent inhibition, which could be beneficial in developing treatments for leishmaniasis . The selectivity for these enzymes suggests a targeted approach to drug design.

Antidepressant Effects

In vivo studies reported that compounds similar to the target molecule effectively reduced immobility times in forced swimming tests, indicating potential antidepressant activity . These findings support further investigation into the compound's effects on serotonin pathways.

Comparative Table of Biological Activities

| Compound | Activity Type | IC50/EC50 Values | Notes |

|---|---|---|---|

| 4-(4-Phenyloxane-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one | Antimicrobial | 1.35 - 2.18 μM | Effective against M. tuberculosis |

| Similar Piperazine Derivative | CYP51 Inhibition | ≤ 1 µM | Selective for CYP5122A1 |

| Analog Compound A20 | Serotonin Reuptake Inhibition | Stable in human liver microsomes | Promising pharmacokinetic profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.